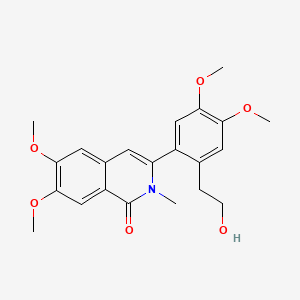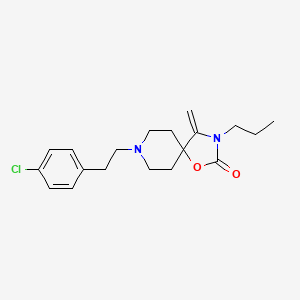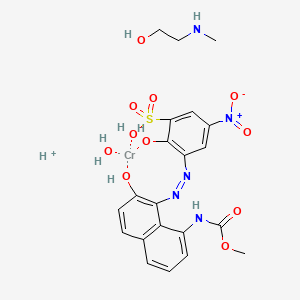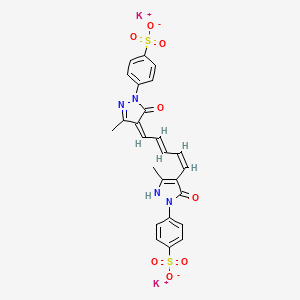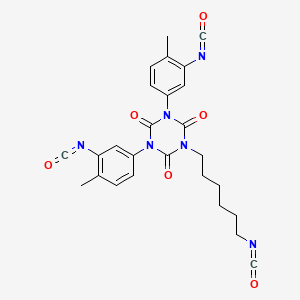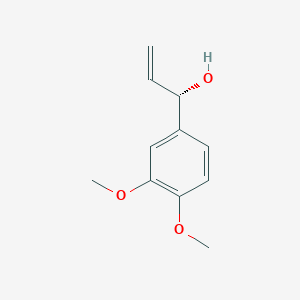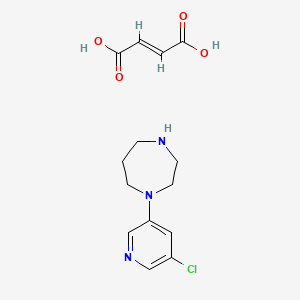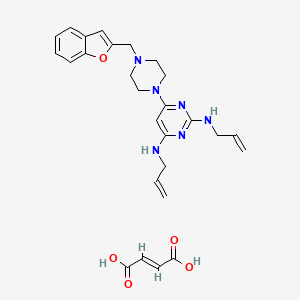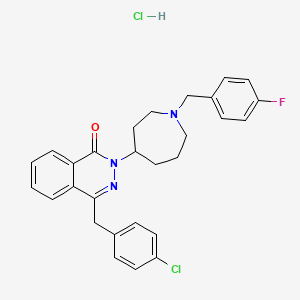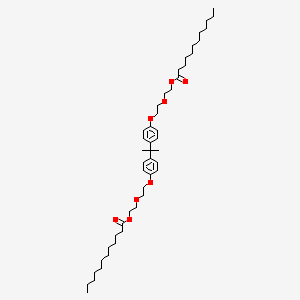
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester: is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves multiple steps. One common method includes the esterification of dodecanoic acid with a bisphenol derivative, followed by the introduction of ethanediyloxy groups through a series of condensation reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, dodecanoic acid derivatives are studied for their potential antimicrobial and antifungal properties. The presence of long-chain fatty acids contributes to their biological activity.
Medicine: In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.
Mécanisme D'action
The mechanism of action of dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanoic acid, which can then interact with cellular membranes, affecting their integrity and function. The phenyleneoxy groups may also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy) ester
- Dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy) ester
Uniqueness: The presence of additional ethanediyloxy groups in dodecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester distinguishes it from similar compounds. These groups contribute to its enhanced solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
106894-52-4 |
|---|---|
Formule moléculaire |
C47H76O8 |
Poids moléculaire |
769.1 g/mol |
Nom IUPAC |
2-[2-[4-[2-[4-[2-(2-dodecanoyloxyethoxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C47H76O8/c1-5-7-9-11-13-15-17-19-21-23-45(48)54-39-35-50-33-37-52-43-29-25-41(26-30-43)47(3,4)42-27-31-44(32-28-42)53-38-34-51-36-40-55-46(49)24-22-20-18-16-14-12-10-8-6-2/h25-32H,5-24,33-40H2,1-4H3 |
Clé InChI |
RBVFLLRHOSVNTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



